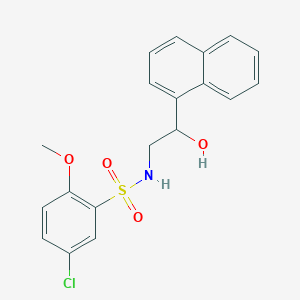

5-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-methoxybenzenesulfonamide

描述

属性

IUPAC Name |

5-chloro-N-(2-hydroxy-2-naphthalen-1-ylethyl)-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClNO4S/c1-25-18-10-9-14(20)11-19(18)26(23,24)21-12-17(22)16-8-4-6-13-5-2-3-7-15(13)16/h2-11,17,21-22H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AERLNSFMDOKKAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-methoxybenzenesulfonamide typically involves multiple steps:

Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzenesulfonyl chloride and 2-hydroxy-2-(naphthalen-1-yl)ethylamine.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Catalysts and Reagents: A base such as triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.

Procedure: The amine is added dropwise to a solution of the sulfonyl chloride in the solvent, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Use of large-scale reactors with precise temperature and pressure control.

Continuous Flow Systems: Implementation of continuous flow systems to enhance reaction efficiency and yield.

Purification: Advanced purification techniques such as recrystallization, chromatography, or distillation to obtain the pure product.

化学反应分析

Types of Reactions

5-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or sodium borohydride.

Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or potassium permanganate.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of substituted sulfonamides.

科学研究应用

5-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-methoxybenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

Medicine: Explored for its therapeutic potential in treating diseases due to its ability to interact with biological targets.

Industry: Utilized in the development of specialty chemicals and materials.

作用机制

The mechanism of action of 5-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-methoxybenzenesulfonamide involves:

Molecular Targets: It may target specific enzymes or receptors in biological systems.

Pathways: The compound can modulate biochemical pathways by inhibiting or activating certain proteins, leading to desired therapeutic effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The compound is compared to four sulfonamide derivatives with distinct N-substituents (Table 1):

Key Observations :

- The target compound ’s naphthalene group increases steric bulk and lipophilicity compared to phenyl or aliphatic substituents (e.g., 2-phenylethyl in ). This may enhance CNS penetration but reduce aqueous solubility.

- The hydroxyl group in the side chain distinguishes it from non-polar analogs like N-(2-phenylethyl) derivatives and may mimic structural motifs in bioactive molecules (e.g., Tamsulosin’s ethoxyphenoxy groups ).

- Tamsulosin’s impurity A shares a sulfonamide core but incorporates a tertiary amine, conferring basicity (pKa ~8.37) absent in the target compound.

生物活性

5-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-methoxybenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a chloro substituent, a naphthalene moiety, and a methoxy group, which may contribute to its biological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The sulfonamide group can inhibit the activity of certain enzymes, particularly those involved in bacterial folate synthesis.

- Intercalation with DNA : The naphthalene ring may intercalate into DNA, disrupting replication and transcription processes.

- Hydrogen Bonding : The hydroxy and methoxy groups can form hydrogen bonds with various biological targets, enhancing binding affinity and specificity.

Biological Activities

Research has indicated that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that sulfonamide derivatives, including this compound, possess significant antimicrobial properties. The antimicrobial efficacy is often assessed against both Gram-positive and Gram-negative bacteria.

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Moderate Effect |

| Methicillin-resistant S. aureus (MRSA) | Effective |

| Candida albicans | Moderate Effect |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Antitumor Activity

The compound's ability to intercalate with DNA suggests potential antitumor properties. Research indicates that similar compounds can induce apoptosis in cancer cells by disrupting their DNA integrity.

Case Studies

- Antimicrobial Screening : A study involving the screening of various sulfonamide derivatives found that compounds similar to this compound demonstrated potent activity against MRSA and other pathogens, highlighting their potential in treating infections caused by resistant bacteria .

- Structure-Activity Relationship (SAR) : A quantitative structure–activity relationship (QSAR) analysis revealed that the presence of halogenated groups significantly enhances the lipophilicity and, consequently, the antimicrobial efficacy of sulfonamides. This analysis supports the hypothesis that structural modifications can optimize biological activity .

常见问题

Q. Methodological Answer :

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase IX). Validate poses with MD simulations (NAMD/GROMACS) .

QSAR Modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donors to predict activity trends .

ADMET Prediction : Tools like SwissADME or pkCSM estimate permeability, CYP inhibition, and toxicity risks.

Example : Docking studies of analogous sulfonamides revealed strong hydrogen bonding with Thr199 and Zn²⁺ in carbonic anhydrase active sites .

Advanced: How can crystallization conditions impact structural data interpretation?

Q. Methodological Answer :

Solvent Effects : Polar solvents (e.g., methanol) may stabilize specific conformations via H-bonding, while non-polar solvents (toluene) favor hydrophobic packing .

Temperature Control : Crystals grown at 4°C often exhibit higher symmetry (e.g., monoclinic vs. triclinic) compared to room-temperature conditions .

Polymorphism Screening : Use high-throughput crystallization robots to identify multiple polymorphs, which can differ in bioavailability and stability.

Data Conflict Example : A study reported two distinct crystal forms of a related sulfonamide, with 5% variance in dihedral angles due to solvent inclusion .

Advanced: What strategies validate the compound’s selectivity in enzyme inhibition assays?

Q. Methodological Answer :

Panel Screening : Test against isoform-rich enzymes (e.g., carbonic anhydrase I, II, IX) to identify off-target inhibition.

Competitive Assays : Use fluorescent probes (e.g., dansylamide) to measure Ki values. A >10-fold selectivity ratio is considered significant .

Crystallographic Validation : Co-crystallize the compound with the target enzyme to confirm binding mode and rule out allosteric effects .

Example : A sulfonamide derivative showed 50 nM affinity for CA IX but >10 µM for CA II, attributed to hydrophobic interactions with a unique CA IX pocket .

Advanced: How are spectroscopic techniques combined to resolve ambiguities in structural assignments?

Q. Methodological Answer :

NMR Cross-Validation : Compare ¹H-¹³C HSQC and HMBC to confirm naphthalene and sulfonamide connectivity. Aromatic protons in naphthalene typically resonate at δ 7.4–8.2 ppm .

IR Spectroscopy : Detect sulfonamide S=O stretches (1320–1360 cm⁻¹) and O–H bends (3400–3600 cm⁻¹) to confirm functional groups .

Mass Fragmentation : Use HRMS/MS to identify cleavage patterns (e.g., loss of –SO₂– group at m/z 96).

Case Study : Ambiguity in hydroxyl group position was resolved via NOESY correlations between naphthalene H-8 and the ethanol moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。